Cytidine-5'-triphosphate disodium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

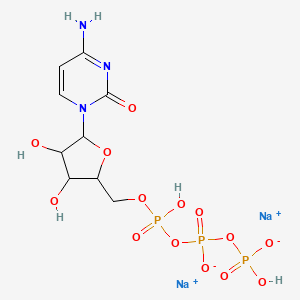

C9H14N3Na2O14P3 |

|---|---|

Peso molecular |

527.12 g/mol |

Nombre IUPAC |

disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |

Clave InChI |

NFQMDTRPCFJJND-UHFFFAOYSA-L |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of Cytidine Triphosphate (CTP) in Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical regulatory functions of Cytidine Triphosphate (CTP) in the de novo pyrimidine biosynthesis pathway. A thorough understanding of CTP's role is paramount for research in metabolic regulation, cell proliferation, and the development of novel therapeutics targeting nucleotide metabolism, particularly in oncology and virology.

CTP as a Key Allosteric Regulator of Aspartate Transcarbamoylase (ATCase)

CTP is a primary allosteric inhibitor of Aspartate Transcarbamoylase (ATCase), an enzyme that catalyzes an early, committed step in pyrimidine biosynthesis: the condensation of aspartate and carbamoyl phosphate to form N-carbamoylaspartate.[1] This feedback inhibition is a crucial mechanism for maintaining a balanced pool of pyrimidine nucleotides within the cell.[2] When CTP levels are high, it binds to the allosteric sites of ATCase, inducing a conformational change that reduces the enzyme's affinity for its substrates, thereby downregulating the entire pathway.[2][3]

Synergistic Inhibition with UTP

The inhibitory effect of CTP on ATCase is significantly enhanced in the presence of Uridine Triphosphate (UTP). While UTP alone has little to no inhibitory effect, its presence potentiates the allosteric inhibition by CTP.[4][5] This synergistic action provides a more sensitive and robust mechanism for controlling pyrimidine nucleotide levels.[4] The binding of CTP increases the affinity of ATCase for UTP, leading to a more pronounced inhibition of the enzyme.[5]

Quantitative Analysis of ATCase Inhibition by CTP

The following table summarizes key quantitative data regarding the allosteric inhibition of E. coli ATCase by CTP and the synergistic effect with UTP.

| Effector(s) | Parameter | Value | Enzyme | Conditions | Reference |

| CTP | S0.5 for Aspartate | 5 mM (no inhibitor) -> 11 mM | E. coli ATCase | pH 7.0 | [4] |

| CTP + UTP | S0.5 for Aspartate | 17 mM | E. coli ATCase | pH 7.0 | [4] |

| CTP | % Inhibition | 86% | E. coli ATCase | 2 mM CTP | [6] |

| dCTP | % Inhibition | 88% | E. coli ATCase | 2 mM dCTP | [6] |

Feedback Inhibition of CTP Synthetase

In addition to its role in regulating an early step of the pathway, CTP also directly inhibits the enzyme responsible for its own synthesis, CTP synthetase. This enzyme catalyzes the final step in the de novo synthesis of CTP, the ATP-dependent amination of UTP.[7] CTP acts as a competitive inhibitor with respect to the substrate UTP, providing a direct feedback mechanism to control its own intracellular concentration.[8]

Kinetic Parameters of CTP Synthetase Inhibition

The table below presents the kinetic parameters for the feedback inhibition of E. coli CTP synthetase by its product, CTP.

| Enzyme | Substrate | Km | Inhibitor | Ki | Reference |

| E. coli CTP Synthetase | UTP | 150 µM | CTP | 110 µM | [8] |

Experimental Protocols

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)

This protocol is based on the colorimetric method for determining ATCase activity by measuring the production of N-carbamoylaspartate.[9]

Materials:

-

50 mM Tris-acetate buffer, pH 8.3

-

Carbamoyl phosphate solution (saturating concentration, e.g., 4.8 mM)

-

Aspartate solution (various concentrations for kinetic analysis)

-

CTP and/or UTP solutions for inhibition studies

-

Purified ATCase enzyme

-

Colorimetric reagent (e.g., diacetylmonoxime-thiosemicarbazide reagent)

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain 50 mM Tris-acetate buffer (pH 8.3) and a saturating concentration of carbamoyl phosphate.

-

For inhibition assays, add the desired concentrations of CTP and/or UTP to the respective reaction mixtures.

-

Pre-incubate the reaction mixtures and the enzyme solution separately at 25°C for 5 minutes.

-

Initiate the reaction by adding the ATCase enzyme to the reaction mixtures.

-

Incubate the reactions at 25°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the colorimetric reagent.

-

Develop the color by heating the samples according to the colorimetric reagent's instructions.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Create a standard curve using known concentrations of N-carbamoylaspartate to determine the amount of product formed.

-

Calculate the enzyme activity, typically expressed in units of µmol of product formed per minute per mg of enzyme.

CTP Synthetase Activity Assay (Spectrophotometric Method)

This protocol outlines a continuous spectrophotometric assay for CTP synthetase activity by monitoring the conversion of UTP to CTP.[10]

Materials:

-

50 mM Tris-HCl buffer, pH 7.5

-

10 mM MgCl₂

-

1 mM DTT

-

2 mM L-glutamine

-

0.1 mM GTP (as an allosteric activator)

-

2 mM ATP

-

UTP solution (various concentrations for kinetic analysis)

-

CTP solution for inhibition studies

-

Purified CTP synthetase enzyme

-

UV-transparent cuvettes or microplates

-

Spectrophotometer capable of measuring absorbance at 291 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM L-glutamine, 0.1 mM GTP, and 2 mM ATP.

-

For inhibition assays, add the desired concentrations of CTP to the reaction mixture.

-

Add the desired concentration of UTP to the reaction mixture.

-

Equilibrate the reaction mixture and the enzyme solution to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a suitable amount of CTP synthetase enzyme.

-

Immediately place the reaction in the spectrophotometer and monitor the increase in absorbance at 291 nm over time. The conversion of UTP to CTP results in an increase in absorbance at this wavelength.

-

The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the change in absorbance and the molar extinction coefficient difference between CTP and UTP at 291 nm.

Visualizations

Signaling Pathways and Logical Relationships

Caption: CTP-mediated feedback inhibition in pyrimidine biosynthesis.

Experimental Workflow

References

- 1. Investigation of the mechanism of CTP synthetase using rapid quench and isotope partitioning methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aklectures.com [aklectures.com]

- 3. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 4. In the presence of CTP, UTP becomes an allosteric inhibitor of aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic inhibition of Escherichia coli aspartate transcarbamylase by CTP and UTP: binding studies using continuous-flow dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allostery and cooperativity in Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CTP synthetase - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]

Cytidine-5'-triphosphate Disodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine-5'-triphosphate (CTP) disodium salt is a pivotal nucleotide essential for numerous fundamental cellular processes. As a high-energy molecule, it serves as a critical building block for the synthesis of ribonucleic acid (RNA) and is a key substrate in the biosynthesis of various phospholipids, which are integral components of cell membranes.[1][2][3] This technical guide provides an in-depth overview of the structure, physicochemical properties, and biological functions of CTP disodium salt. It details its role in key metabolic and signaling pathways, presents a standardized experimental protocol for its application in in vitro transcription, and offers visualizations to elucidate complex biological processes involving this vital nucleotide.

Chemical Structure and Properties

Cytidine-5'-triphosphate is a pyrimidine nucleoside triphosphate, composed of a cytosine base, a ribose sugar, and a triphosphate group attached to the 5' position of the ribose.[1][2] The disodium salt form enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of biochemical assays and applications.

Chemical Identifiers

A summary of the key chemical identifiers for Cytidine-5'-triphosphate disodium salt is presented in Table 1.

| Identifier | Value | Reference(s) |

| IUPAC Name | disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | [4][][6] |

| CAS Number | 36051-68-0 | [4][7][8] |

| Chemical Formula | C₉H₁₄N₃Na₂O₁₄P₃ | [4][7][8] |

| Molecular Weight | 527.12 g/mol | [7][9] |

| Synonyms | CTP, 5'-CTP·2Na, Cytidine-5'-triphosphoric acid disodium salt | [7][10] |

Physicochemical Properties

The key physicochemical properties are detailed in Table 2, highlighting its suitability for laboratory use.

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [10][11] |

| Melting Point | 215-218 °C | [11][12] |

| Solubility | Soluble in water (50 mg/mL); Slightly soluble in DMSO (45 mg/mL); Insoluble in ethanol, chloroform, and ether. | [9][11][13] |

| Stability | Hygroscopic. Stable for ≥ 4 years when stored at -20°C under desiccating conditions. | [8][11] |

| Storage | Store at -20°C. | [7][8][9] |

Biological Role and Significance

CTP is a cornerstone of cellular metabolism, playing indispensable roles in both anabolic and signaling pathways.

-

RNA Synthesis : As one of the four essential ribonucleoside triphosphates, CTP is a fundamental precursor for the synthesis of RNA by RNA polymerases during the process of transcription.[1][3]

-

Phospholipid Biosynthesis : CTP is crucial for the de novo synthesis of glycerophospholipids, such as phosphatidylcholine and phosphatidylethanolamine, via the Kennedy pathway.[1][3] It activates phosphocholine and phosphoethanolamine to form CDP-choline and CDP-ethanolamine, respectively. These intermediates are then transferred to diacylglycerol to form the final phospholipid products.

-

Protein and Lipid Glycosylation : It serves as a precursor for the synthesis of CMP-sialic acids, which are essential donor substrates for sialylation reactions, a critical post-translational modification of proteins and lipids.[2][8]

-

Energy Source : Similar to ATP, CTP is a high-energy molecule, though its role as a direct energy coupler is confined to a more specific set of metabolic reactions.[1][13]

-

Enzyme Regulation : CTP acts as an allosteric inhibitor of the enzyme aspartate carbamoyltransferase, a key regulatory step in the pyrimidine biosynthesis pathway, demonstrating a feedback inhibition mechanism.[1][13]

-

Cellular Signaling : CTP can act as an agonist for certain P2X purinergic receptors, which are ligand-gated ion channels involved in various physiological processes.[7][8][13]

Key Signaling and Metabolic Pathways

Pyrimidine Biosynthesis Pathway

CTP is the final product of the de novo pyrimidine biosynthesis pathway. Its synthesis is catalyzed by CTP synthetase, which aminates Uridine-5'-triphosphate (UTP) using glutamine as a nitrogen source. CTP itself regulates this pathway through feedback inhibition.

Figure 1. CTP synthesis and feedback inhibition.

Phosphatidylcholine Synthesis (Kennedy Pathway)

The Kennedy pathway is the primary route for phosphatidylcholine synthesis. CTP plays a critical role in the activation of phosphocholine.

Figure 2. Role of CTP in the Kennedy Pathway.

Experimental Protocols

CTP disodium salt is a standard reagent in molecular biology, particularly for in vitro transcription (IVT). The following protocol provides a general methodology for synthesizing RNA using T7 RNA polymerase.

In Vitro Transcription (IVT) using T7 RNA Polymerase

This protocol is for a standard 20 µL transcription reaction. Reactions can be scaled up as needed.

Materials:

-

Linearized DNA template (1 µg) with a T7 promoter

-

Nuclease-free water

-

10X Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

Ribonucleotide Triphosphate (NTP) mix (100 mM stock of each ATP, GTP, CTP, UTP, pH 7.0)

-

RNase Inhibitor (e.g., 40 U/µL)

-

T7 RNA Polymerase (e.g., 50 U/µL)

-

DNase I (RNase-free)

-

RNA purification kit (spin column-based) or reagents for phenol:chloroform extraction and ethanol precipitation.

Procedure:

-

Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed. Adding components on ice can cause precipitation of the DNA template by spermidine in the buffer.

-

Nuclease-free water: to a final volume of 20 µL

-

10X Transcription Buffer: 2 µL

-

NTP Mix (25 mM each final): 2 µL of 100 mM stock

-

Linearized DNA template: X µL (0.5 - 1.0 µg)

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 1 µL

-

-

Incubation: Mix the components gently by flicking the tube and briefly centrifuge to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times can increase yield but may also lead to more truncated products.

-

DNA Template Removal: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15-30 minutes. This step is crucial to remove the DNA template, which can interfere with downstream applications.

-

RNA Purification: Purify the synthesized RNA from the reaction mixture to remove enzymes, salts, and unincorporated NTPs. This can be achieved using several methods:

-

Spin Column Purification: Follow the manufacturer's protocol for an appropriate RNA cleanup kit. This method is fast and efficient for removing most contaminants.

-

Phenol:Chloroform Extraction & Ethanol Precipitation: a. Adjust the reaction volume to 100 µL with nuclease-free water. b. Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex thoroughly. c. Centrifuge at >12,000 x g for 5 minutes at 4°C. d. Carefully transfer the upper aqueous phase to a new tube. e. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of 100% cold ethanol. f. Mix and incubate at -20°C for at least 1 hour or -80°C for 30 minutes to precipitate the RNA. g. Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA. h. Carefully discard the supernatant, wash the pellet with 500 µL of cold 70% ethanol, and centrifuge again for 5 minutes. i. Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water.

-

-

Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (measuring absorbance at 260 nm and 280 nm). Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.

Figure 3. General experimental workflow for IVT.

Applications in Research and Drug Development

The fundamental role of CTP disodium salt in cellular processes makes it an invaluable tool in various research and development areas:

-

Molecular Biology Research : It is an essential reagent for in vitro transcription to produce mRNA for translation studies, sgRNAs for CRISPR-based gene editing, and RNA probes for hybridization assays.[2][10]

-

Pharmaceutical Development : CTP is crucial in the development and study of antiviral and anticancer therapies. Many nucleoside analog drugs function by competing with or inhibiting enzymes that utilize CTP and other nucleotides, thereby disrupting viral replication or cancer cell proliferation.[10]

-

Biotechnology : In the production of biopharmaceuticals, such as recombinant proteins and RNA-based therapeutics (e.g., mRNA vaccines), CTP is a key component in cell-free synthesis systems and cell culture media.[10]

-

Biochemical Research : It serves as a substrate in a multitude of enzymatic assays to study the kinetics and inhibition of enzymes involved in nucleic acid and phospholipid metabolism.[10][13]

Conclusion

This compound salt is a multi-functional nucleotide that is central to the flow of genetic information and the structural integrity of cellular membranes. Its well-characterized properties and critical biological roles make it an indispensable reagent for researchers and professionals in molecular biology, biochemistry, and pharmaceutical sciences. A thorough understanding of its function in pathways such as RNA synthesis and phospholipid metabolism is vital for advancing research in gene expression, cellular regulation, and the development of novel therapeutic agents.

References

- 1. content.protocols.io [content.protocols.io]

- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]

- 3. karger.com [karger.com]

- 4. RNAT7 < Lab < TWiki [barricklab.org]

- 6. neb.com [neb.com]

- 7. neb.com [neb.com]

- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 9. A robust and versatile method for production and purification of large-scale RNA samples for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.jp [promega.jp]

- 11. Template optimization for In Vitro Transcription [biosyn.com]

- 12. promegaconnections.com [promegaconnections.com]

- 13. T7 RNA Polymerase Protocol [promega.com]

The Central Role of Cytidine Triphosphate (CTP) in Phospholipid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical mechanism of Cytidine Triphosphate (CTP) in the synthesis of phospholipids, essential components of cellular membranes. A comprehensive understanding of this process is paramount for research in cell biology, metabolic diseases, and the development of novel therapeutics. This document provides a detailed overview of the core biochemical pathways, quantitative data on enzyme kinetics, and explicit experimental protocols for studying these mechanisms.

Introduction: The Kennedy Pathway and the Pivotal Role of CTP

The de novo synthesis of the most abundant phospholipid in eukaryotic membranes, phosphatidylcholine (PC), is primarily governed by the Kennedy pathway, first elucidated by Eugene P. Kennedy.[1][2] This pathway is a cornerstone of membrane biogenesis and is essential for cell growth and survival.[1][3] CTP plays an indispensable role in this pathway, acting as an energy source for the activation of phosphocholine.[4][5] The central regulatory enzyme in this process is CTP:phosphocholine cytidylyltransferase (CCT), which catalyzes the rate-limiting step.[6][7]

The synthesis of CTP itself is a regulated process, catalyzed by CTP synthetase, which converts Uridine Triphosphate (UTP) to CTP.[8][9] The intracellular concentration of CTP is a key determinant of the rate of phospholipid synthesis, highlighting the interconnectedness of nucleotide and lipid metabolism.[8][10] Dysregulation of these pathways has been implicated in various diseases, making the enzymes involved attractive targets for drug development.[11]

The Mechanism of CTP in Phosphatidylcholine Synthesis

The synthesis of phosphatidylcholine via the Kennedy pathway is a three-step enzymatic process that occurs in the cytoplasm and at the endoplasmic reticulum/nuclear membrane.[12][13]

-

Phosphorylation of Choline: The pathway begins with the phosphorylation of choline to phosphocholine by choline kinase (CK), utilizing a molecule of ATP.[1]

-

Activation of Phosphocholine by CTP: This is the critical, rate-limiting step catalyzed by CTP:phosphocholine cytidylyltransferase (CCT). CCT utilizes a molecule of CTP to convert phosphocholine into cytidine diphosphate-choline (CDP-choline), releasing pyrophosphate (PPi).[1][4]

-

Synthesis of Phosphatidylcholine: Finally, cholinephosphotransferase (CPT) or choline/ethanolaminephosphotransferase (CEPT) catalyzes the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, forming phosphatidylcholine (PC) and releasing cytidine monophosphate (CMP).[1][14]

Regulation of CTP:phosphocholine cytidylyltransferase (CCT) Activity

The activity of CCT is tightly regulated through multiple mechanisms, ensuring that phosphatidylcholine synthesis is coordinated with the cell's needs for membrane biogenesis and lipid homeostasis.

-

Amphitropism and Membrane Association: CCT is an amphitropic enzyme, meaning it can exist in both a soluble, inactive form and a membrane-associated, active form.[6] The enzyme translocates from the nucleoplasm (in its inactive state) to the nuclear envelope and endoplasmic reticulum, where it becomes activated upon binding to membranes.[6][12] This translocation is triggered by an increase in the levels of fatty acids or diacylglycerol, or a decrease in phosphatidylcholine content within the membrane.[9][15]

-

Regulation by Lipids: The binding of CCT to membranes is mediated by its amphipathic helical domain.[6] The enzyme's activity is stimulated by lipids that induce curvature stress in the membrane, such as diacylglycerol and fatty acids.[3][16]

-

Phosphorylation: CCT activity is also regulated by phosphorylation. Phosphorylation of CCT, particularly within its regulatory domain, generally leads to a decrease in its membrane affinity and thus, a reduction in its activity.[9] Dephosphorylation promotes its association with membranes and subsequent activation.[9]

Quantitative Data

A precise understanding of the enzymatic reactions involved in CTP-dependent phospholipid synthesis requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key parameters for the central enzymes, CTP synthetase and CCT.

Table 1: Kinetic Parameters of CTP Synthetase

| Organism/Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg) | Allosteric Regulation | Reference |

| Saccharomyces cerevisiae (URA7-encoded) | ATP | - | - | Phosphorylation by PKA and PKC increases Vmax and decreases Km for ATP. | [3][17] |

| Saccharomyces cerevisiae (URA7-encoded) | UTP | - | - | Inhibited by CTP (increases cooperativity for UTP). | [3] |

| Human (in resting PBMCs) | UTP | 280 ± 310 | 83 ± 20 | - | [18] |

| Human (in activated PBMCs) | UTP | 230 ± 280 | 379 ± 90 | - | [18] |

| Lactococcus lactis | Glutamine | - | - | Activated by GTP. | [19] |

Note: Kinetic parameters can vary significantly depending on the specific assay conditions, purity of the enzyme, and the presence of allosteric effectors. The values presented here are indicative and sourced from the cited literature.

Table 2: Kinetic Parameters of CTP:phosphocholine cytidylyltransferase (CCT)

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg) | Condition | Reference |

| Rat Lung Microsomes | CTP | 0.99 | - | Basal | [1] |

| Rat Lung Microsomes | CTP | 0.33 | - | + 122 µM Oleate | [1] |

| Rat CCTα236 (truncated) | CTP | 4.07 | 3850 | - | [2] |

| Rat CCTα236 (truncated) | Phosphocholine | 2.49 | 3850 | - | [2] |

| Rat Type II Pneumonocytes | CTP | Lower in choline-depleted cells | - | Choline depletion | [20] |

Note: The Vmax of CCT is highly dependent on the presence of activating lipids. The data highlights the significant decrease in the Km for CTP in the presence of the fatty acid oleate, indicating an increased affinity for its substrate upon activation.

Table 3: Intracellular Nucleotide Concentrations

| Cell Type | CTP (μM) | UTP (μM) | ATP (mM) | Reference |

| General Eukaryotic Cells | - | - | 1-10 | [10][21] |

| Acute Myeloid Leukemia (AML) Blasts | Variable | - | - | [22] |

| Acute Lymphoblastic Leukemia (ALL) Blasts | Variable | - | - | [23] |

Note: Intracellular nucleotide concentrations can vary widely depending on the cell type, metabolic state, and stage of the cell cycle. The specific balance between CTP, UTP, and other nucleotides is crucial for the regulation of various metabolic pathways, including phospholipid synthesis.[10][21]

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships between molecules and experimental steps is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a general experimental workflow for studying CTP-dependent phospholipid synthesis.

The Kennedy Pathway for Phosphatidylcholine Synthesis

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.

Regulation of CCT Activity

Caption: Regulation of CCT activity by membrane association and phosphorylation.

Experimental Workflow for CCT Activity Assay

Caption: General experimental workflow for a radioactive CCT activity assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CTP in phospholipid synthesis.

CTP:phosphocholine cytidylyltransferase (CCT) Activity Assay (Radiolabeling Method)

This protocol is adapted from established methods and measures the incorporation of radiolabeled phosphocholine into CDP-choline.[14]

Materials:

-

Cell lysate or purified CCT enzyme

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

100 mM MgCl₂

-

10 mM Dithiothreitol (DTT)

-

10 mM CTP solution

-

10 mM Phosphocholine

-

[¹⁴C]-Phosphocholine (specific activity ~50-60 mCi/mmol)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Activated charcoal slurry

-

Scintillation vials and scintillation cocktail

-

Bradford assay reagent for protein quantification

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysate or purified enzyme solution using the Bradford assay.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL, add:

-

50 µL of 2x Reaction Buffer (100 mM Tris-HCl, pH 7.5)

-

10 µL of 100 mM MgCl₂

-

10 µL of 10 mM DTT

-

10 µL of 10 mM CTP

-

5 µL of 10 mM Phosphocholine

-

1 µL of [¹⁴C]-Phosphocholine

-

X µL of cell lysate or enzyme (e.g., 10-50 µg of protein)

-

Add nuclease-free water to a final volume of 100 µL.

-

-

Initiate Reaction: Vortex the tubes briefly and incubate at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding 50 µL of 10% TCA.

-

Separate Product:

-

Add 200 µL of a 50% (w/v) activated charcoal slurry to each tube to bind the unreacted [¹⁴C]-phosphocholine.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

-

Quantification:

-

Carefully transfer 200 µL of the supernatant (containing the [¹⁴C]-CDP-choline product) to a scintillation vial.

-

Add 4 mL of scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Calculation: Calculate the specific activity of CCT as nmol of CDP-choline formed per minute per mg of protein.

Quantification of Phospholipids by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the quantitative analysis of phospholipid species.[24]

Materials:

-

Cell or tissue samples

-

Internal standards (e.g., deuterated phospholipid standards)

-

Chloroform

-

Methanol

-

0.1 M Citric Acid

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Homogenize cell or tissue samples in a suitable buffer.

-

Add a known amount of internal standard mixture to the homogenate.

-

Perform a Bligh-Dyer or Folch lipid extraction using a mixture of chloroform, methanol, and aqueous buffer (e.g., 0.1 M citric acid) to separate the lipid-containing organic phase from the aqueous phase.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

-

Inject the sample into the LC-MS system.

-

Separate the different phospholipid classes and molecular species using a suitable chromatography column (e.g., a C18 or HILIC column) and a gradient of mobile phases.

-

Detect and quantify the individual phospholipid species using the mass spectrometer in a targeted manner, such as Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to each phospholipid species based on their retention time and mass-to-charge ratio (m/z).

-

Normalize the abundance of each endogenous phospholipid to its corresponding internal standard.

-

Calculate the absolute or relative amounts of each phospholipid species.

-

Conclusion

The synthesis of phospholipids is a fundamental cellular process with CTP acting as a critical energetic and regulatory nexus. The Kennedy pathway, and specifically the CCT-catalyzed step, represents a key control point in maintaining membrane homeostasis. The intricate regulation of CCT by lipids and phosphorylation underscores the cell's ability to dynamically respond to its metabolic state. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this vital pathway, paving the way for new insights into cellular function and the development of targeted therapies for a range of diseases.

References

- 1. Microsomal CTP:choline phosphate cytidylyltransferase: kinetic mechanism of fatty acid stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CTP synthetase - Wikipedia [en.wikipedia.org]

- 9. Lipid- and phospho-regulation of CTP:Phosphocholine Cytidylyltransferase α association with nuclear lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] What Determines the Intracellular ATP Concentration | Semantic Scholar [semanticscholar.org]

- 11. sketchviz.com [sketchviz.com]

- 12. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cds.ismrm.org [cds.ismrm.org]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Regulation of CTP: phosphocholine cytidylyltransferase activity by the physical properties of lipid membranes: an important role for stored curvature strain energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode [pubmed.ncbi.nlm.nih.gov]

- 19. Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. The role of the allosteric activator GTP incoupling between glutamine hydrolysis and CTP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of CTP: phosphocholine cytidylyltransferase activity in type II pneumonocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. Intracellular cytarabine triphosphate production correlates to deoxycytidine kinase/cytosolic 5'-nucleotidase II expression ratio in primary acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [Intracellular retention of cytarabine-triphosphate (Ara-CTP) in blasts of children with acute lymphoblastic leukemia. Correlation with clinical course parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

CTP involvement in protein glycosylation pathways

An In-depth Technical Guide to the Role of Cytidine Triphosphate (CTP) in Protein Glycosylation Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1] This process generates immense structural diversity, creating a complex "glycocode" that mediates a vast array of biological processes, from cell-cell recognition to immune responses. The biosynthesis of these intricate glycan structures depends on a steady supply of activated sugar donors, known as nucleotide sugars.

Cytidine triphosphate (CTP) is a key metabolite that stands at the crossroads of several major biosynthetic pathways, including nucleic acid synthesis, membrane phospholipid biogenesis, and, critically, protein glycosylation.[2][3] While not as broadly utilized as UDP- or GDP-linked sugars, CTP-dependent pathways are indispensable for specific, vital glycosylation events. This technical guide provides a detailed exploration of the core roles of CTP in protein glycosylation, focusing on the underlying biochemical pathways, quantitative data, and the experimental methodologies used to study these processes.

The Central Role of CTP in Sialylation

The most significant and direct role of CTP in protein glycosylation is in the synthesis of cytidine monophosphate-sialic acid (CMP-sialic acid) , the activated sugar nucleotide required for sialylation.[4] Sialic acids are typically found at the outermost (terminal) positions of both N-linked and O-linked glycans on cell surface and secreted glycoproteins.[4][5] This terminal positioning makes them key players in a multitude of recognition and signaling events.

The activation of free sialic acid (N-acetylneuraminic acid, Neu5Ac) is an essential prerequisite for its transfer onto a growing glycan chain. This activation step is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS) , which utilizes CTP as the high-energy donor of the cytidine monophosphate (CMP) moiety.[6] The reaction proceeds as follows:

Sialic Acid + CTP → CMP-Sialic Acid + PPi

This reaction, which occurs in the nucleus of vertebrate cells, is a critical control point in the sialylation pathway.[5][6] Once synthesized, CMP-sialic acid is transported into the Golgi apparatus, where sialyltransferases catalyze its transfer to the terminal galactose residues of glycoprotein and glycolipid glycan chains.[5] Interference with this activation step via CMAS deletion is embryonic lethal in mammals, highlighting its absolute necessity.[6]

Upstream Supply: The Role of CTP Synthase (CTPS)

The availability of CTP is a prerequisite for the CMAS reaction. The cellular pool of CTP is maintained primarily through the de novo synthesis pathway, catalyzed by the rate-limiting enzyme CTP Synthase (CTPS) .[7] This enzyme catalyzes the ATP-dependent conversion of uridine-5′-triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor.[2][7]

UTP + ATP + Glutamine → CTP + ADP + Glutamate + Pi

Given its central role, CTPS activity is tightly regulated to balance the cellular pools of pyrimidine and purine nucleotides.[7] The enzyme is allosterically activated by guanosine-5'-triphosphate (GTP) , which promotes the glutamine hydrolysis activity of the enzyme.[2][8] Conversely, the reaction product, CTP, acts as an allosteric feedback inhibitor.[7] This regulation ensures that CTP is synthesized in response to the cell's metabolic state and biosynthetic demands, including the demand for protein glycosylation.

Quantitative Data Summary

The following tables summarize key quantitative data related to CTP's involvement in glycosylation pathways, extracted from relevant literature.

Table 1: Enzyme-Specific Activities for CTP-Related Synthesis

| Enzyme | Substrate | Specific Activity (U/mg) | Organism/System | Reference |

|---|---|---|---|---|

| EbPPK | CMP | 0.0169 | Erysipelotrichaceae bacterium | [9] |

| EbPPK | AMP | 21.1 | Erysipelotrichaceae bacterium | [9] |

| EbPPK | GMP | 0.315 | Erysipelotrichaceae bacterium | [9] |

| EbPPK | UMP | 0.177 | Erysipelotrichaceae bacterium | [9] |

Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. Data for EbPPK (a polyphosphate kinase) highlights the relative inefficiency of CMP phosphorylation compared to other nucleotides in this specific enzymatic system designed for in vitro cofactor regeneration.

Table 2: Metabolite Concentrations in a Transgenic Plant System

| Metabolite | Condition | Concentration | Organism | Reference |

|---|---|---|---|---|

| Neu5Ac | Expressing GNE & NANS | 1,275 nmol/g fresh weight | Arabidopsis thaliana | [10] |

| CMP-Neu5Ac | Expressing GNE, NANS & CMAS | 2.4 nmol/g fresh weight | Arabidopsis thaliana | [10] |

Note: This data demonstrates the successful engineering of the CTP-dependent sialic acid pathway in plants.

Table 3: Inhibitor Concentrations for CTP Synthase

| Enzyme | Inhibitor | IC₅₀ (µM) | Organism/System | Reference |

|---|---|---|---|---|

| TbCTPS | GTP | 460 | Trypanosoma brucei | [8] |

| TbCTPS | Guanosine | 380 | Trypanosoma brucei | [8] |

| TbCTPS | Caffeine | 480 | Trypanosoma brucei | [8] |

| TbCTPS | Uric Acid | 100 | Trypanosoma brucei | [8] |

Note: TbCTPS refers to CTP Synthase from Trypanosoma brucei. IC₅₀ values are for the ammonia-dependent activity of the enzyme.

Experimental Protocols

Detailed methodologies are essential for studying the role of CTP in glycosylation. Below are protocols for key assays.

Protocol 1: CTP Synthase (CTPS) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the production of CTP from UTP, which is suitable for enzyme kinetics and inhibitor screening.[11][12]

Principle: The conversion of UTP to CTP results in an increase in absorbance at 291 nm. The rate of this increase is directly proportional to the CTPS activity.

Materials:

-

Purified CTPS enzyme

-

Reaction Buffer: 100 mM NaCl, 30 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.2 mM GTP

-

Substrate Stock Solutions: 100 mM ATP, 100 mM UTP, 100 mM L-glutamine

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 291 nm

Methodology:

-

Prepare the reaction mixture in the plate/cuvette by combining the Reaction Buffer with ATP and UTP to final concentrations of 1 mM each.

-

For inhibitor studies, add the inhibitor compound at the desired concentration to the reaction mixture.

-

Add the purified CTPS enzyme to the mixture and incubate at 37°C for 15 minutes to allow for temperature equilibration and inhibitor binding.

-

Initiate the reaction by adding L-glutamine to a final concentration of 10 mM.

-

Immediately begin monitoring the absorbance at 291 nm at regular intervals (e.g., every 15 seconds) for a period of 10-20 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient difference between CTP and UTP at 291 nm.

Protocol 2: Sialyltransferase (ST) Coupled Enzyme Assay

This protocol details a universal coupled assay to measure the activity of CMP-dependent glycosyltransferases, such as sialyltransferases.[13]

Principle: The CMP released from the sialyltransferase reaction is converted to CTP in a series of coupled enzymatic reactions that ultimately consume NADH, which can be monitored as a decrease in absorbance at 340 nm.

-

Reaction 1 (Sialyltransferase): CMP-Sialic Acid + Acceptor → Sialyl-Acceptor + CMP

-

Reaction 2 (NMPK): CMP + ATP → CDP + ADP

-

Reaction 3 (PK): CDP + PEP → CTP + Pyruvate

-

Reaction 4 (LDH): Pyruvate + NADH → Lactate + NAD⁺

Materials:

-

Purified Sialyltransferase (ST) enzyme

-

Coupling Enzyme Mix: Nucleoside Monophosphate Kinase (NMPK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

-

Reaction Buffer: Appropriate buffer for ST activity (e.g., 50 mM HEPES, pH 7.4)

-

Substrates: CMP-Sialic Acid, Glycan Acceptor (e.g., lactose)

-

Cofactors: ATP, Phosphoenolpyruvate (PEP), NADH

Methodology:

-

Prepare a master mix in a UV-transparent plate/cuvette containing Reaction Buffer, ATP, PEP, NADH, and the Coupling Enzyme Mix.

-

Add the glycan acceptor substrate to the master mix.

-

Add the purified ST enzyme to the mixture.

-

Initiate the reaction by adding the donor substrate, CMP-Sialic Acid.

-

Immediately begin monitoring the decrease in absorbance at 340 nm.

-

The rate of NADH oxidation (decrease in A₃₄₀) is stoichiometric with the amount of CMP produced and is therefore a direct measure of ST activity.

Implications for Drug Development

The critical nature of CTP-dependent pathways in certain organisms makes them attractive targets for therapeutic intervention. For example, CTP synthase is a recognized target for the development of antiprotozoal agents against Trypanosoma brucei, the causative agent of African sleeping sickness.[8] Similarly, bacterial CTPS has been identified as a promising target for novel antibiotics.[11] Inhibiting CTPS depletes the cellular CTP pool, thereby disrupting not only nucleic acid synthesis but also essential modifications like glycosylation and phospholipid synthesis, leading to cell death. The development of species-specific inhibitors of CTPS is an active area of research, aiming to achieve targeted therapeutic effects with minimal off-target effects in the host.[12]

Conclusion

Cytidine triphosphate plays a highly specific yet indispensable role in protein glycosylation, primarily by serving as the activated donor for the synthesis of CMP-sialic acid. This function is fundamental to the process of sialylation, a terminal glycan modification with profound biological consequences. The synthesis of CTP itself, governed by the tightly regulated enzyme CTP synthase, provides the necessary substrate for this pathway. Understanding the biochemistry of these CTP-dependent processes, armed with robust quantitative data and detailed experimental protocols, provides researchers and drug development professionals with the foundational knowledge required to investigate and manipulate these critical cellular pathways for scientific and therapeutic advancement.

References

- 1. Glycosylation - Wikipedia [en.wikipedia.org]

- 2. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CTP synthetase - Wikipedia [en.wikipedia.org]

- 8. Activation and inhibition of CTP synthase from Trypanosoma brucei, the causative agent of African sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Construction of a Functional CMP-Sialic Acid Biosynthesis Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]

- 12. Filamentation and inhibition of prokaryotic CTP synthase with ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development and Mechanistic Studies Illustrated on ST3GAL1, C1GALT1, and FUT1 - PMC [pmc.ncbi.nlm.nih.gov]

role of CTP in cellular signaling cascades

An In-Depth Technical Guide on the Core Role of Cytidine Triphosphate (CTP) in Cellular Signaling Cascades

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine Triphosphate (CTP) is an essential pyrimidine nucleotide critical for the synthesis of RNA, DNA, and complex lipids. While not a canonical signaling molecule in the same vein as ATP or GTP, CTP plays a profound and indispensable role in cellular signaling cascades. Its influence is primarily exerted through the tight regulation of its own biosynthesis and its function as a critical substrate for pathways that generate signaling molecules and build cellular infrastructure. The enzyme CTP synthase (CTPS), which catalyzes the final rate-limiting step in CTP de novo synthesis, acts as a central hub that integrates metabolic status with signaling pathways controlling cell growth, proliferation, and lipid homeostasis. This guide provides a detailed examination of the mechanisms by which CTP influences cellular signaling, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core pathways involved.

Introduction to CTP Metabolism and Signaling

Cytidine Triphosphate (CTP) is a high-energy molecule fundamental to numerous metabolic reactions.[1] Beyond its role as a building block for nucleic acids, CTP is a key precursor in the synthesis of all membrane phospholipids and is involved in protein glycosylation.[1][2] Cellular CTP pools are the smallest among all nucleotides, necessitating stringent regulation of its synthesis to meet metabolic demands, particularly in rapidly proliferating cells like activated lymphocytes and cancer cells.[1] This regulation of CTP availability, primarily at the level of CTP synthase (CTPS), is deeply intertwined with cellular signaling networks, making CTPS a critical control point and an attractive therapeutic target.[1][3]

CTP Biosynthesis and Its Regulation: A Signaling Nexus

CTP is produced through two main routes: the de novo pathway and the salvage pathway. The de novo pathway, which is the primary source in most proliferating cells, culminates in the conversion of Uridine Triphosphate (UTP) to CTP.[1][4] This reaction is catalyzed by the highly conserved, glutamine-dependent enzyme CTP synthase (CTPS).[5]

The regulation of CTPS is multi-layered and serves as a key intersection of metabolic and signaling inputs:

-

Allosteric Regulation: CTPS activity is allosterically activated by Guanosine Triphosphate (GTP), a mechanism that helps balance the cellular pools of purine and pyrimidine nucleotides.[4][6] Conversely, the enzyme is subject to feedback inhibition by its own product, CTP, which competes with the substrate UTP.[2][7]

-

Regulation by Phosphorylation: In eukaryotes, CTPS activity is modulated by post-translational modification. In Saccharomyces cerevisiae, phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC) stimulates enzyme activity.[2] This directly links major signaling cascades, such as the Ras/cAMP pathway, to pyrimidine biosynthesis.[2]

-

Regulation by Oligomerization: CTPS exists in a dynamic equilibrium between inactive dimers and active tetramers, a process promoted by its substrates (ATP and UTP).[7] Furthermore, CTPS can polymerize into large-scale filamentous structures known as cytoophidia, which is believed to be an additional layer of regulation, potentially by sequestering the enzyme in an inactive state to modulate CTP levels.[4][8][9]

References

- 1. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CTP synthetase - Wikipedia [en.wikipedia.org]

- 5. EC 6.3.4.2 [iubmb.qmul.ac.uk]

- 6. Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. The role of the allosteric activator GTP incoupling between glutamine hydrolysis and CTP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Cytidine-5'-triphosphate Disodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cytidine-5'-triphosphate (CTP) disodium salt, a critical nucleotide for numerous biological processes. This document details its chemical properties, purity specifications, and significant roles in cellular signaling, alongside detailed experimental protocols for its application and analysis.

Core Properties and Specifications

Cytidine-5'-triphosphate disodium salt is a vital precursor in the synthesis of RNA and a key molecule in the formation of various phospholipids.[1] Its purity and precise characterization are paramount for reliable and reproducible experimental outcomes.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound salt |

| Synonyms | 5'-CTP·2Na, Cytidine-5'-triphosphoric acid disodium salt[1] |

| CAS Number | 36051-68-0[1][2][3][4], 81012-87-5[1] (anhydrous); 652154-13-7 (hydrate)[5][6] |

| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃[1][2][3] |

| Molecular Weight | 527.12 g/mol (anhydrous basis)[4][6][7] |

Purity and Physical Data

The purity of commercially available CTP disodium salt is typically assessed by High-Performance Liquid Chromatography (HPLC).

| Parameter | Specification Range |

| Purity (HPLC) | ≥90% to >99%[3][4][6][7] |

| Appearance | White to pale cream powder or crystalline powder[1][2] |

| Storage Conditions | -20°C, under desiccating conditions[1][3] |

Role in Cellular Signaling Pathways

CTP is a fundamental molecule in several key metabolic and signaling pathways, primarily in the biosynthesis of phospholipids and as a ligand for purinergic receptors.

Phospholipid Biosynthesis

CTP is essential for the synthesis of membrane phospholipids.[2] It serves as the direct precursor for energy-rich intermediates required for the formation of major phospholipids.[2] The synthesis pathways involve the formation of CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine from CTP.[2][3]

P2X Receptor Signaling

While ATP is the primary endogenous agonist for P2X receptors, a family of ligand-gated ion channels, CTP can also act as a partial agonist at some P2X receptor subtypes.[1] The activation of these receptors by nucleotides leads to the opening of a non-selective cation channel, resulting in membrane depolarization and an increase in intracellular calcium.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method allows for the quantification of CTP and the detection of related impurities such as Cytidine-5'-diphosphate (CDP) and Cytidine-5'-monophosphate (CMP).

Methodology:

-

Column: Anion-exchange column (e.g., WAX-1) or a reverse-phase C18 column.[8][9]

-

Mobile Phase: A gradient of a low concentration acid (e.g., 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile).[10] Isocratic methods with a simple mobile phase of acetonitrile and water with a formic acid buffer have also been described.

-

Flow Rate: Typically 1.0 ml/min.

-

Detection: UV absorbance at 260 nm or 270 nm.[8]

-

Sample Preparation: Dissolve the CTP disodium salt in ultrapure water or a suitable buffer to a known concentration.

-

Standard Preparation: Prepare standard solutions of CTP, CDP, and CMP of known concentrations to generate a calibration curve.

-

Analysis: Inject the sample and standards onto the column. The retention times for CMP, CDP, and CTP will be distinct, allowing for their separation and quantification.[8]

In Vitro Transcription

CTP is a necessary component of the nucleotide mix for the synthesis of RNA from a DNA template using bacteriophage RNA polymerases (e.g., T7, SP6, T3).

Methodology:

-

Template DNA: Linearized plasmid DNA or a PCR product containing the desired sequence downstream of a T7, SP6, or T3 promoter.

-

Reaction Mix Preparation: In an RNase-free tube, combine the following components on ice:

-

RNase-free water

-

10x Transcription Buffer

-

100 mM DTT

-

Ribonucleoside Triphosphate (rNTP) mix (containing ATP, GTP, CTP, and UTP, each at a final concentration of 4 mM).

-

RNase Inhibitor

-

Template DNA

-

T7, SP6, or T3 RNA Polymerase

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-6 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate for 30 minutes at 37°C to remove the DNA template.

-

RNA Purification: Purify the synthesized RNA using a suitable method such as phenol-chloroform extraction followed by ethanol precipitation, or a column-based purification kit.

-

Analysis: Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) to verify its size and integrity.

Luminometry-Based CTP Quantification Assay

This assay utilizes the firefly luciferase system for the sensitive detection of CTP in biological samples. The principle involves the enzymatic removal of other nucleotides followed by the conversion of CTP to ATP, which is then measured by the light-producing reaction of luciferase.

Methodology:

-

Sample Preparation: Prepare cell or tissue extracts.

-

Removal of Interfering Nucleotides: Incubate the sample with a mixture of enzymes such as 3-phosphoglycerate kinase, hexokinase, and glucose-6-phosphate dehydrogenase to remove existing ATP, GTP, and UTP.

-

Conversion of CTP to ATP: Add enzymes that can convert CTP to ATP.

-

Luciferase Reaction: Add a firefly luciferase/luciferin reagent to the sample. The ATP generated from CTP will drive the light-producing reaction.

-

Measurement: Measure the luminescence using a luminometer. The light output is proportional to the initial CTP concentration.

-

Standard Curve: Generate a standard curve using known concentrations of CTP to quantify the amount in the samples.

References

- 1. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cipac.org [cipac.org]

The Final Step of Pyrimidine Biosynthesis: A Technical Guide to the Conversion of UTP to CTP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of Cytidine Triphosphate (CTP) from Uridine Triphosphate (UTP). This critical enzymatic step is the final and rate-limiting reaction in the de novo pyrimidine nucleotide biosynthetic pathway, essential for the synthesis of DNA, RNA, and phospholipids.[1][2][3] The enzyme responsible for this conversion, CTP synthase (CTPS), is a key regulator of cellular nucleotide pools and a validated target for the development of therapeutics against cancer and infectious diseases.[4]

The Core Reaction: From Uracil to Cytosine

The synthesis of CTP from UTP is a complex enzymatic reaction catalyzed by CTP synthase (EC 6.3.4.2).[1] The overall reaction is as follows:

UTP + ATP + Glutamine + H₂O → CTP + ADP + Glutamate + Pi

This process involves the ATP-dependent amination of the C4 position of the uracil ring of UTP to produce the cytosine ring of CTP.[1] The reaction is a convergence of two half-reactions occurring in distinct domains of the enzyme: a synthase domain and a glutamine amidotransferase (GAT) domain.[1]

The reaction mechanism proceeds through several key steps:

-

Phosphorylation of UTP: In the synthase domain, ATP phosphorylates the C4 oxygen of UTP, forming a highly reactive 4-phosphoryl-UTP intermediate.[1]

-

Glutamine Hydrolysis: Concurrently, in the GAT domain, a molecule of glutamine is hydrolyzed to glutamate and ammonia (NH₃).[4]

-

Ammonia Channeling: The liberated ammonia is then channeled through the interior of the enzyme from the GAT domain to the synthase domain.[1][4] This intramolecular channeling is a crucial feature, protecting the reactive ammonia from the aqueous solvent and increasing its local concentration at the active site.

-

Amination of the Intermediate: The channeled ammonia acts as a nucleophile, attacking the C4 position of the 4-phosphoryl-UTP intermediate and displacing the phosphate group to form CTP.[1]

The Architect of CTP Synthesis: CTP Synthase

CTP synthase is a highly regulated, oligomeric enzyme. In its active form, it exists as a homotetramer, formed by the association of two inactive dimers.[1][3] This oligomerization is induced by the binding of its substrates, ATP and UTP.[3] Each monomer of CTP synthase is comprised of two principal domains:

-

The N-terminal synthase domain: This domain houses the binding sites for ATP and UTP and is responsible for the phosphorylation of UTP and the final amination step.

-

The C-terminal glutamine amidotransferase (GAT) domain: This domain is responsible for hydrolyzing glutamine to provide the ammonia required for the amination reaction.

In humans, two isozymes of CTP synthase exist, CTPS1 and CTPS2, which share significant sequence homology but exhibit different regulatory properties and tissue-specific expression patterns.[1][2]

Orchestrating CTP Production: Regulation of CTP Synthase

The activity of CTP synthase is meticulously controlled through multiple layers of regulation to ensure a balanced supply of pyrimidine nucleotides for cellular needs.

Allosteric Regulation

-

GTP Activation: Guanosine triphosphate (GTP) acts as an allosteric activator of CTP synthase.[1][2] GTP binding to a site distinct from the active site promotes a conformational change that enhances the glutaminase activity of the GAT domain, thereby increasing the overall rate of CTP synthesis.[4] This mechanism serves to balance the pools of purine and pyrimidine nucleotides.

-

CTP Feedback Inhibition: The end-product of the reaction, CTP, acts as a feedback inhibitor.[1][2] CTP binds to the synthase domain and competes with UTP binding, thus downregulating its own production when cellular levels are sufficient.

Oligomerization

The transition from an inactive dimer to an active tetramer is a key regulatory step.[3] The binding of the substrates ATP and UTP promotes the formation of the active tetrameric complex, effectively switching the enzyme "on" when the building blocks for CTP synthesis are available.

Phosphorylation

In eukaryotes, CTP synthase activity is further modulated by post-translational modifications, particularly phosphorylation. For instance, phosphorylation of specific serine residues on human CTPS1 and CTPS2 has been shown to inhibit enzyme activity, adding another layer of control in response to cellular signaling pathways.[1]

Supramolecular Assembly: The Cytoophidium

A fascinating aspect of CTP synthase regulation is its ability to assemble into large, filamentous structures known as cytoophidia (from the Greek "cyto" for cell and "ophis" for snake). This filament formation is an evolutionarily conserved phenomenon observed from bacteria to humans. The assembly into cytoophidia is thought to represent a mechanism for enzyme storage and regulation, where the enzyme can be sequestered in an inactive or less active state and rapidly released upon demand.

Quantitative Insights: CTP Synthase Kinetics

The enzymatic activity of CTP synthase has been characterized in various organisms. The Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for its substrates and the activation constants (KA) for its allosteric activator provide valuable insights into its function.

| Organism/Enzyme | Ligand | Km/KA (µM) | kcat (s⁻¹) | Notes |

| Escherichia coli | UTP | 230 | 8.3 | In the presence of saturating ATP and glutamine. |

| ATP | 160 | - | ||

| Glutamine | 180 | - | ||

| GTP (KA) | 20 | - | Allosteric activator. | |

| Human CTPS1 | UTP | 280 ± 310 | - | Measured in lysates of resting peripheral blood mononuclear cells.[5] |

| Human CTPS1 | UTP | 230 ± 280 | - | Measured in lysates of activated peripheral blood mononuclear cells.[5] |

Note: Kinetic parameters can vary significantly depending on the specific experimental conditions, including pH, temperature, and the concentrations of other substrates and effectors.

Experimental Corner: Assaying CTP Synthase Activity

Several methods are employed to measure the enzymatic activity of CTP synthase. The choice of assay depends on the specific research question, available equipment, and the required sensitivity.

Spectrophotometric Assay

This continuous assay is based on the difference in the molar extinction coefficients of UTP and CTP at specific wavelengths. The formation of CTP from UTP leads to an increase in absorbance at 291 nm.

Principle: The conversion of the uracil ring to a cytosine ring results in a change in the UV absorbance spectrum.

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 8.0), MgCl₂, ATP, UTP, GTP, and glutamine.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a purified CTP synthase enzyme or cell lysate.

-

Monitor the increase in absorbance at 291 nm over time using a spectrophotometer.

-

Calculate the rate of CTP formation using the change in absorbance and the differential molar extinction coefficient between CTP and UTP at 291 nm.

High-Performance Liquid Chromatography (HPLC) Assay

This endpoint assay provides a direct and accurate measurement of the concentrations of both the substrate (UTP) and the product (CTP).

Principle: Anion-exchange or reverse-phase HPLC is used to separate and quantify the nucleotides in the reaction mixture.

Protocol Outline:

-

Perform the enzymatic reaction as described for the spectrophotometric assay for a defined period.

-

Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

Centrifuge the mixture to remove precipitated protein.

-

Inject a known volume of the supernatant onto an HPLC column.

-

Separate the nucleotides using an appropriate gradient of a buffer system (e.g., ammonium phosphate).

-

Detect the nucleotides by their UV absorbance at a suitable wavelength (e.g., 260 nm or 271 nm).

-

Quantify the amounts of UTP and CTP by comparing their peak areas to those of known standards.

Radioisotopic Assay

This highly sensitive endpoint assay utilizes radiolabeled substrates to trace the formation of the product.

Principle: A radiolabeled substrate, such as [³H]UTP or [¹⁴C]UTP, is used, and the formation of the radiolabeled product, [³H]CTP or [¹⁴C]CTP, is measured.

Protocol Outline:

-

Set up the reaction mixture with a radiolabeled UTP substrate.

-

After a defined incubation period, stop the reaction.

-

Separate the radiolabeled UTP and CTP using thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by HPLC.

-

Visualize and quantify the radioactive spots or peaks using autoradiography, a phosphorimager, or liquid scintillation counting.

-

Calculate the amount of CTP formed based on the radioactivity incorporated into the CTP fraction.

Visualizing the Pathway and Processes

To provide a clearer understanding of the CTP biosynthesis pathway and the experimental workflows, the following diagrams have been generated using the DOT language.

CTP Biosynthesis Pathway

Caption: The enzymatic conversion of UTP to CTP by CTP synthase.

Experimental Workflow for HPLC-based CTP Synthase Assay

Caption: A typical workflow for measuring CTP synthase activity using HPLC.

Concluding Remarks

The biosynthesis of CTP from UTP is a fundamental process in cellular metabolism, tightly regulated to meet the demands for nucleic acid and lipid synthesis. The central enzyme, CTP synthase, with its complex allosteric and structural regulation, presents a compelling target for therapeutic intervention. A thorough understanding of its biochemical properties and the availability of robust experimental assays are crucial for advancing research in this area and for the development of novel drugs targeting this essential pathway.

References

- 1. CTP synthetase - Wikipedia [en.wikipedia.org]

- 2. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 3. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Transcription Using CTP Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing in vitro transcription (IVT) to synthesize RNA molecules using Cytidine 5'-triphosphate (CTP) disodium salt. The following sections cover the preparation of reagents, the transcription reaction, and post-reaction purification steps. Additionally, troubleshooting guidance and key quantitative parameters are summarized for ease of use.

Introduction to In Vitro Transcription

In vitro transcription is a fundamental molecular biology technique used to synthesize RNA molecules from a linear DNA template outside of a living cell.[1][] This process is catalyzed by a DNA-dependent RNA polymerase, typically from a bacteriophage such as T7, T3, or SP6.[][3] The resulting RNA transcripts have a wide range of applications, including their use as templates for in vitro translation, functional and structural studies of RNA, and the production of mRNA for vaccines and therapeutics.[1][]

The key components of an IVT reaction include a linearized DNA template containing the promoter sequence for the chosen RNA polymerase, all four ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, and UTP), an appropriate buffer system with magnesium ions, and the RNA polymerase itself.[] CTP disodium salt is a common form of cytidine triphosphate used in these reactions.[4][5]

Preparation of Reagents

Proper preparation of reagents is critical for a successful in vitro transcription reaction. An RNase-free environment must be maintained throughout the process to prevent RNA degradation.[1][6]

Preparation of 100 mM CTP Disodium Salt Stock Solution

Ribonucleotide solutions are typically acidic and require pH adjustment to a neutral range (pH 7-8) for optimal polymerase activity.[7]

Materials:

-

CTP disodium salt (powder form)[5]

-

Nuclease-free water

-

1 M NaOH solution

-

pH indicator strips or a pH meter

Procedure:

-

Accurately weigh out a specific amount of CTP disodium salt powder (e.g., 100 mg) into a nuclease-free microcentrifuge tube.[7]

-

To determine the volume of nuclease-free water needed to achieve a 100 mM solution, use the molecular weight provided by the manufacturer. For CTP disodium salt with a molecular weight of 527.12 g/mol , the calculation for 100 mg is as follows:

-

Moles of CTP = 0.1 g / 527.12 g/mol ≈ 0.0001897 moles

-

Volume for 100 mM solution = 0.0001897 moles / 0.1 mol/L = 0.001897 L or 1897 µL.[7]

-

-

Initially, add a smaller volume of nuclease-free water (e.g., 1300 µL) to the tube to allow for volume changes during pH adjustment.[7]

-

Vortex the tube to dissolve the CTP powder and place it on ice.[7]

-

Measure the pH of the solution. It will likely be in the acidic range of pH 2-5.[7]

-

Gradually add small volumes of 1 M NaOH (e.g., 5-20 µL at a time) and vortex. Measure the pH after each addition until it reaches the desired range of 7.0-8.0.[7]

-

Once the target pH is reached, add nuclease-free water to bring the final volume to the calculated amount (e.g., 1898 µL).[7]

-

Aliquot the 100 mM CTP solution into smaller volumes and store at -20°C to avoid multiple freeze-thaw cycles.[4]

The same procedure should be followed for the preparation of ATP, GTP, and UTP stock solutions from their respective salt forms.

In Vitro Transcription Protocol

This protocol provides a standard setup for an in vitro transcription reaction. The volumes and concentrations of reagents may require optimization depending on the specific template and desired yield.

Experimental Workflow

Caption: A general workflow for in vitro transcription.

Reaction Components and Setup

The following table outlines the components for a standard 20 µL in vitro transcription reaction.

| Component | Stock Concentration | Final Concentration | Volume for 20 µL Reaction |

| Nuclease-Free Water | - | - | To 20 µL |

| 5x Transcription Buffer | 5x | 1x | 4 µL |

| ATP, GTP, UTP, CTP Mix | 10 mM each | 1 mM each | 2 µL |

| Linearized DNA Template | 0.5 µg/µL | 25 ng/µL | 1 µL (500 ng) |

| RNase Inhibitor | 40 U/µL | 2 U/µL | 1 µL |

| T7 RNA Polymerase | 50 U/µL | 2.5 U/µL | 1 µL |

| Total Volume | 20 µL |

Note: The optimal concentration of the DNA template may vary. For short transcripts, a higher molar concentration of the template can increase yields.[8] The concentration of each NTP should be at least 12 µM to avoid premature termination.[1][9]

Reaction Protocol

-

Thaw all reagents on ice. Vortex the NTP solutions briefly before use.[4]

-

In a nuclease-free microcentrifuge tube on ice, combine the reaction components in the order listed in the table above. Add the RNA polymerase last.[6]

-

Mix the components gently by flicking the tube and then centrifuge briefly to collect the contents at the bottom.

-

Incubate the reaction at 37°C for 2 hours. Incubation times can range from 3 to 6 hours, and in some cases, overnight incubation may be beneficial.[6][10][11] Increasing the temperature to 42°C may enhance the yield for some templates.[6][8] After about 15 minutes, the solution may become turbid, which is an indication of successful RNA synthesis and precipitation.[6]

Post-Transcription Procedures

DNase Treatment

To remove the DNA template, it is essential to treat the reaction mixture with DNase I.

-

Add 1 µL of RNase-free DNase I (e.g., TURBO DNase) to the 20 µL transcription reaction.[10]

-

Mix gently and incubate at 37°C for 15-30 minutes.[10]

RNA Purification

The synthesized RNA can be purified using various methods, including phenol-chloroform extraction followed by ethanol precipitation or using a column-based RNA cleanup kit.

Phenol-Chloroform Extraction and Ethanol Precipitation:

-

Add 80 µL of nuclease-free water and 100 µL of acid-phenol:chloroform to the DNase-treated reaction.[10]

-

Vortex thoroughly and centrifuge at high speed for 5 minutes.[10]

-

Carefully transfer the upper aqueous phase to a new tube.[10]

-

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol.

-

Mix and incubate at -80°C for at least 15 minutes or at -20°C overnight.[10]

-

Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA.[10]

-

Carefully remove the supernatant without disturbing the pellet.

-

Wash the pellet with 200 µL of cold 70% ethanol and centrifuge for 5 minutes.[10]

-

Remove the supernatant and air-dry the pellet for a few minutes. Do not over-dry.

-

Resuspend the RNA pellet in an appropriate volume of nuclease-free water.[10]

Column-Based Purification:

Follow the manufacturer's instructions for the specific RNA cleanup kit being used. These kits are generally faster and can provide high-purity RNA.

Quality Control and Storage

The concentration and purity of the synthesized RNA can be determined by UV spectrophotometry (measuring absorbance at 260 nm and 280 nm). The integrity of the transcript should be assessed by running an aliquot on a denaturing agarose or polyacrylamide gel.

Store the purified RNA at -80°C for long-term storage.[6][10]

Troubleshooting

The following table summarizes common issues encountered during in vitro transcription and their potential solutions.

| Problem | Possible Cause | Solution |

| No or Low RNA Yield | Impure or degraded DNA template | Purify the DNA template again.[1][9] |

| RNase contamination | Maintain a strict RNase-free environment; add RNase inhibitor.[6][9] | |

| Inactive RNA polymerase | Use a fresh aliquot of enzyme; include a positive control.[9] | |

| Incorrect Transcript Size (Shorter) | Premature termination due to low NTP concentration | Increase the concentration of the limiting NTP.[9][12] |

| GC-rich template sequence | Decrease the reaction temperature to 30°C.[9] | |